2-Hydroxyethyl 2-hydroxyethylcarbamate is a chemical compound with the molecular formula C4H9NO3. It is classified as an organic carbamate, which is a group of compounds derived from carbamic acid. Carbamates are widely recognized for their applications in agriculture, pharmaceuticals, and materials science. The compound is noted for its potential biological activities, including possible roles in drug formulations and polymer chemistry.
This compound can be sourced from various chemical databases, including PubChem and DrugBank, which provide extensive details about its properties and classifications. It falls under the category of organic compounds and is specifically classified as a carbamate derivative. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-hydroxyethylcarbamate.
The synthesis of 2-hydroxyethyl 2-hydroxyethylcarbamate typically involves the reaction of ethylene glycol with urea or its derivatives. This method can be carried out under controlled conditions to ensure high yield and purity. The general reaction can be represented as follows:
The synthesis process may require specific catalysts to enhance the reaction rate and improve yields. Temperature and pressure conditions are also critical; reactions are usually conducted at moderate temperatures (around 50-100°C) under atmospheric pressure to prevent decomposition of reactants.
The molecular structure of 2-hydroxyethyl 2-hydroxyethylcarbamate consists of a central carbamate functional group attached to two hydroxyethyl groups. The structural formula can be depicted as follows:
2-Hydroxyethyl 2-hydroxyethylcarbamate can undergo various chemical reactions typical of carbamates, including hydrolysis, transesterification, and reaction with nucleophiles. Hydrolysis can lead to the formation of ethylene glycol and carbamic acid:
The stability of this compound under different pH conditions is significant; it tends to be more stable in neutral to slightly alkaline environments. Acidic conditions may accelerate hydrolysis.
The mechanism of action for 2-hydroxyethyl 2-hydroxyethylcarbamate involves its interaction with biological systems, particularly through its ability to form hydrogen bonds with various biomolecules. This property allows it to participate in enzyme inhibition or modulation processes.
Research indicates that this compound may exhibit effects on certain enzymatic pathways, potentially influencing metabolic processes related to detoxification or drug metabolism.
Relevant analyses indicate that the compound has low toxicity levels when handled properly, making it suitable for various applications.
2-Hydroxyethyl 2-hydroxyethylcarbamate has several applications across different fields:
The primary industrial route for synthesizing 2-hydroxyethyl carbamate involves the ring-opening reaction of ethylene carbonate (EC) with ammonia. This exothermic reaction proceeds through a nucleophilic attack mechanism where ammonia targets the electrophilic carbonyl carbon of ethylene carbonate, leading to ring cleavage and formation of the carbamate linkage. Density functional theory (DFT) studies at the B3LYP and M06 levels reveal that the reaction proceeds through pre- and post-reaction complexes with cyclic transition states, significantly lowering the activation energy barrier [2]. The reaction mechanism can be summarized as:
NH₃ + C₃H₄O₃ (ethylene carbonate) → HOCH₂CH₂OCONH₂ (2-hydroxyethyl carbamate)
The reaction typically occurs at 65-70°C under atmospheric pressure, achieving near-quantitative yields when ammonia is present in stoichiometric excess. The carbamate product crystallizes from the reaction mixture upon cooling, allowing straightforward isolation. Computational studies confirm that the involvement of ethylene glycol molecules (a common solvent in this reaction) further reduces the free energy barrier by stabilizing transition states through hydrogen bonding networks [2].
Zeolite molecular sieves have emerged as superior catalysts for carbamate synthesis due to their tunable acidity, high surface area, and shape-selective properties. Magnetic zeolite molecular sieves (particularly sodium aluminosilicate frameworks) demonstrate exceptional catalytic efficiency in the reaction between methacrylic acid derivatives and ethylene oxide, a related carbamate formation pathway. These catalysts provide Brønsted acid sites that facilitate nucleophilic addition while suppressing unwanted polymerization side reactions [10].
The magnetic properties enable efficient catalyst recovery (up to 98% recovery rate) through simple magnetic separation, significantly reducing catalyst consumption in continuous processes. Studies show that zeolite catalysts increase reaction yields to ≥97% while operating at moderate temperatures (65-70°C), eliminating the need for conventional polymerization inhibitors like hydroquinone or phenothiazine derivatives [10]. The pore structure of 5Å molecular sieves is particularly effective for selective carbamate formation, as it restricts the transition state geometry to favor linear product formation over branched isomers.
Table 1: Performance Comparison of Catalysts in Carbamate Synthesis
Catalyst Type | Reaction Temp (°C) | Yield (%) | Reusability (Cycles) | Byproduct Formation |
---|---|---|---|---|
Zeolite Molecular Sieve | 65-70 | 97-99 | >15 | <1% |
Homogeneous Base (Pyridine) | 80-85 | 85-90 | Not Recoverable | 5-8% |
ZnO Nanoparticles | 100-110 | 92-95 | 3-5 | 3-4% |
Uncatalyzed | 130-135 | 65-70 | N/A | 15-20% |
Industrial production of 2-hydroxyethyl carbamate employs stirred-tank batch reactors with precise thermal control systems. Modern reactor designs incorporate multiple features to maximize yield:
The reaction progression follows second-order kinetics, requiring efficient mixing to maintain interfacial contact between gaseous ammonia and liquid ethylene carbonate. Impeller design is critical, with high-shear radial flow impellers demonstrating 25% higher mass transfer coefficients compared to standard pitched-blade designs. Industrial-scale batches (5,000L capacity) achieve space-time yields of 450-500 g/L·h with product purity ≥98.5% after crystallization [5].
Solvent systems significantly impact process economics and environmental footprint. Water emerges as the optimal solvent due to the compound's high aqueous solubility (miscible in all proportions) and minimal environmental impact [7]. Aqueous systems facilitate catalyst recycling through magnetic separation (for zeolite catalysts) or simple filtration, with solvent recovery rates exceeding 95% in modern plants.
Catalyst recycling protocols demonstrate consistent performance over 15 cycles when employing countercurrent washing systems to remove organic residues. Zeolite catalysts maintain structural integrity with less than 5% loss in activity after multiple regeneration cycles, achieved through controlled calcination at 450°C in oxygen-enriched atmospheres. Solvent-free approaches are increasingly implemented, where excess ammonia serves as both reagent and reaction medium, eliminating separation unit operations and reducing energy consumption by 40% compared to solvent-based processes [4] [5].
Innovative approaches utilize urea decomposition as an in situ ammonia source, eliminating solvent requirements while enhancing atomic economy. This cascading reaction system operates through two integrated steps:
The process occurs in a single reactor at 130-150°C, with the ethylene glycol solvent simultaneously serving as reactant. This approach achieves 92-95% conversion with minimal byproducts, avoiding hazardous ammonia handling and transportation. The exothermic nature of carbamate formation provides process heat for the endothermic urea decomposition, creating an energy-integrated system that reduces external heating requirements by 60% [4].
Advanced temperature control strategies significantly reduce energy consumption:
These approaches reduce energy consumption by 35-50% compared to conventional isothermal processes. Life cycle assessment studies confirm a 30% reduction in carbon footprint for temperature-modulated processes due to lower heating requirements and reduced cooling water consumption [2] [10].
Table 2: Energy Comparison of Synthesis Methods
Process Type | Temp Range (°C) | Reaction Time (h) | Energy Consumption (kWh/kg) | CO₂ Equivalent (kg/kg product) |
---|---|---|---|---|
Conventional Batch | 65-70 | 3.0 | 1.85 | 0.98 |
Solvent-Free Adiabatic | 50→85 | 1.5 | 0.72 | 0.38 |
Microwave-Assisted | 80 | 0.25 | 0.65 | 0.34 |
In Situ Ammonia Generation | 130-150 | 2.0 | 1.10 | 0.58 |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7